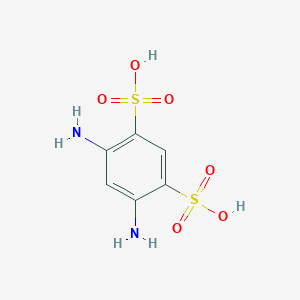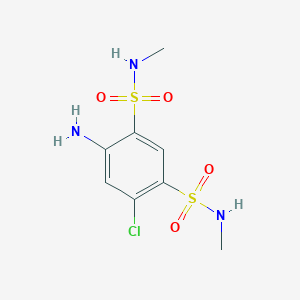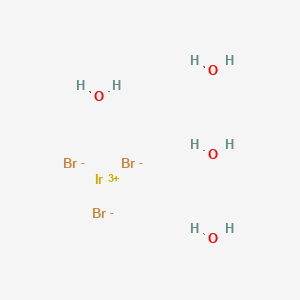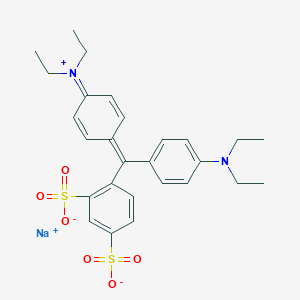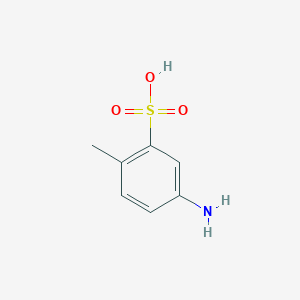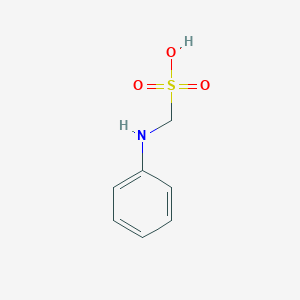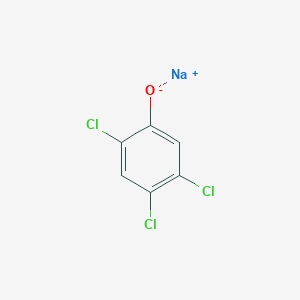
Sodium 2,4,5-trichlorophenolate
Descripción general
Descripción
Sodium 2,4,5-trichlorophenolate is an organic compound with the chemical formula C6H2Cl3NaO. It is a sodium salt of 2,4,5-trichlorophenol, which is a chlorinated phenol. This compound is typically found as a white crystalline solid and is known for its solubility in water, alcohols, and ethers. This compound is primarily used as a fungicide, bactericide, and intermediate in the synthesis of herbicides such as 2,4,5-trichlorophenoxyacetic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2,4,5-trichlorophenolate is synthesized by reacting 2,4,5-trichlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,4,5-trichlorophenol is dissolved in water, and sodium hydroxide is added to the solution. The reaction proceeds as follows:
C6H2Cl3OH+NaOH→C6H2Cl3ONa+H2O
The reaction is exothermic and usually carried out at room temperature. The product, this compound, is then isolated by evaporating the water and crystallizing the compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,4,5-trichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2,4,5-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of herbicides and other chlorinated organic compounds.
Biology: It is used as a bactericide and fungicide in biological studies to control microbial growth.
Medicine: It has been studied for its potential antifungal properties and its effects on lymphocytes.
Industry: It is used in the production of herbicides, fungicides, and bactericides.
Mecanismo De Acción
The mechanism of action of sodium 2,4,5-trichlorophenolate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to cell lysis and death. In biological systems, it can induce oxidative stress and affect cellular respiration by interfering with mitochondrial function. The compound’s chlorinated structure allows it to interact with various cellular components, leading to its bactericidal and fungicidal effects .
Comparación Con Compuestos Similares
- Sodium 2,4-dichlorophenolate
- Sodium 2,4,6-trichlorophenolate
- Sodium 3,4,5-trichlorophenolate
Comparison: Sodium 2,4,5-trichlorophenolate is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to sodium 2,4-dichlorophenolate, it has an additional chlorine atom, which enhances its bactericidal and fungicidal activity. Sodium 2,4,6-trichlorophenolate, on the other hand, has a different chlorination pattern, leading to variations in its reactivity and applications .
Propiedades
Número CAS |
136-32-3 |
|---|---|
Fórmula molecular |
C6H3Cl3NaO |
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
sodium;2,4,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H; |
Clave InChI |
WPQWITCZLCIZNZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |
SMILES isomérico |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)O.[Na] |
Key on ui other cas no. |
136-32-3 |
Pictogramas |
Acute Toxic; Irritant |
Números CAS relacionados |
95-95-4 (Parent) |
Sinónimos |
2,4,5-trichlorophenol 2,4,5-trichlorophenol, copper salt 2,4,5-trichlorophenol, potassium salt 2,4,5-trichlorophenol, sodium salt 2,4,5-trichlorophenolate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
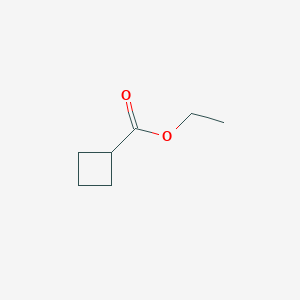
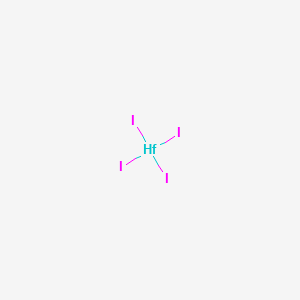
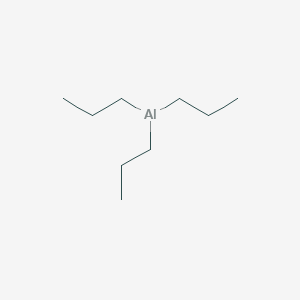
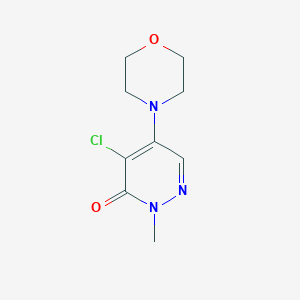
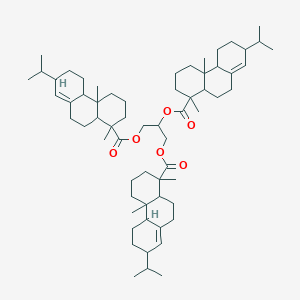
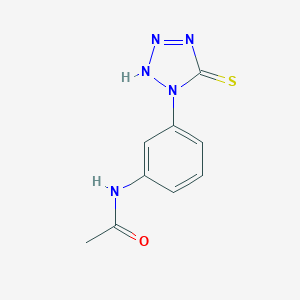
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)

